beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate: is a fluorinated derivative of glucose. This compound is characterized by the substitution of a fluorine atom at the third carbon position of the glucose molecule, and the acetylation of the hydroxyl groups. The molecular formula of this compound is C14H19FO9 . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate typically involves the fluorination of glucose derivatives followed by acetylation. One common method involves the use of diacetone-D-glucose as a starting material. The fluorination is achieved using diethylaminosulfur trifluoride (DAST) , which selectively introduces the fluorine atom at the desired position. The acetylation of the hydroxyl groups is then carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the acetyl groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as or can be used for substitution reactions.
Oxidation: Oxidizing agents like or are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in reaction mechanisms.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate involves its interaction with specific molecular targets. The fluorine atom at the third carbon position enhances the compound’s stability and reactivity. This modification allows the compound to act as a substrate analog in enzymatic reactions, thereby inhibiting enzyme activity. The acetyl groups protect the hydroxyl functionalities, making the compound more lipophilic and enhancing its cellular uptake .
Comparison with Similar Compounds
- 3-Deoxy-3-fluoro-beta-D-glucopyranose
- 2-Deoxy-2-fluoro-D-glucose
- 3-Deoxy-3-fluoro-alpha-D-glucopyranose
Comparison: Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate is unique due to the presence of both fluorine and acetyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity. Compared to other fluorinated glucose derivatives, this compound exhibits higher stability and specificity in biochemical applications .
Properties
IUPAC Name |
(3,5,6-triacetyloxy-4-fluorooxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVVBXVHVLOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.